![molecular formula C18H13NOS B2953191 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-38-4](/img/structure/B2953191.png)
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” is a complex organic compound that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, renowned for its aromatic properties, which can be attributed to the presence of a delocalized pi electron system . The compound also contains a phenoxyphenyl group and a thieno group, which are likely to contribute to its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrole, phenoxyphenyl, and thieno groups. The pyrrole group contributes to the aromaticity of the molecule, with a lone pair of electrons on the nitrogen atom forming part of the aromatic π-electron system .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is soluble in water and other polar solvents due to its polar nature . The physical and chemical properties of “this compound” would depend on the specific structure and functional groups present in the molecule.科学的研究の応用
Synthesis and Characterization of Polymers :
- Kaya and Aydın (2012) discussed the synthesis of a phenol-based polymer using a method that might be applicable to derivatives of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole, highlighting the synthesis process and characterization techniques such as FT-IR, UV–vis, and NMR (Kaya & Aydın, 2012).
- Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, showcasing the potential of similar structures in solar cell applications (Hu et al., 2015).
Electrochemical Properties :
- Cil et al. (2007) investigated the immobilization of enzymes in conducting polymer matrices, which could include derivatives of this compound. This study highlights the potential application of these materials in biosensors and bioelectronic devices (Cil et al., 2007).
Applications in Solar Cells :
- Sin et al. (2020) discussed the use of conjugated copolymers as hole-transporting materials in perovskite solar cells, indicating the relevance of similar structures in enhancing solar cell efficiency (Sin et al., 2020).
- Gupta et al. (2015) designed solution processable small molecules, including structures similar to this compound, for use in bulk-heterojunction solar cells, emphasizing their photovoltaic performance (Gupta et al., 2015).
Electrochromic Devices :
- Camurlu and Gültekin (2012) explored the use of conducting polymers, which could be related to derivatives of this compound, in electrochromic devices. Their study demonstrated the potential of these materials in developing devices with good redox stability and aesthetically pleasing colors (Camurlu & Gültekin, 2012).
Safety and Hazards
Pyrrole is classified as a flammable liquid and vapor. It is also toxic if swallowed, causes serious eye damage, and is harmful if inhaled . The safety and hazards associated with “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” would depend on its specific structure and functional groups, and appropriate safety data sheets should be consulted when handling this compound.
将来の方向性
The future directions for research on “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be a promising candidate for the development of new pharmaceuticals or other bioactive compounds .
作用機序
Target of Action
Similar compounds, such as pyrazoline and pyrrolopyrazine derivatives, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and various kinases .
Mode of Action
Related compounds have been shown to inhibit the activity of their target enzymes, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to neurotransmission (in the case of ache inhibition) or signal transduction (in the case of kinase inhibition) .
Result of Action
Inhibition of target enzymes by similar compounds has been associated with a variety of effects, including disruption of normal cellular processes and potential cytotoxic effects .
特性
IUPAC Name |
5-(4-phenoxyphenyl)thieno[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)19-12-14-10-11-21-18(14)13-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPRODNISMKCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C4C=CSC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)
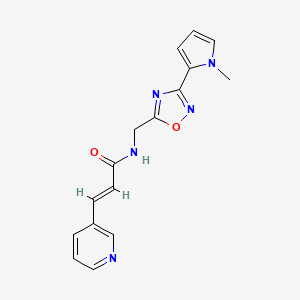

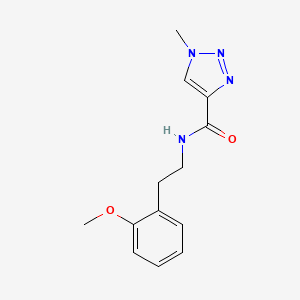
![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
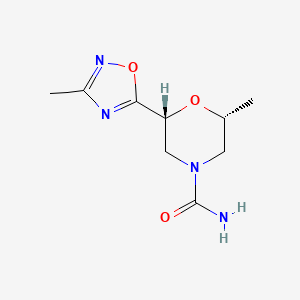
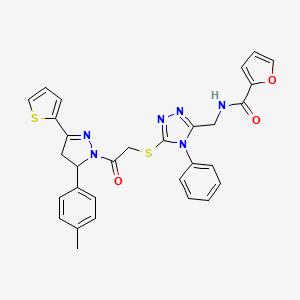
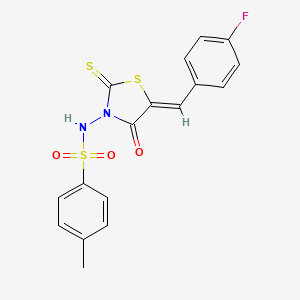

![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)
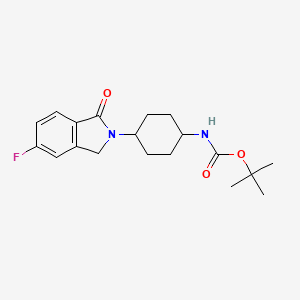
![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)